2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
Description
2-{[4-Amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a triazole-based acetamide derivative featuring a thiophene moiety and a 4-ethylphenyl substituent. Its structure combines a 1,2,4-triazole core linked to a thioacetamide group, which is further substituted with a 4-ethylphenylamine. Structural analogs of this compound have been investigated as odorant receptor co-receptor (Orco) agonists/antagonists, anti-exudative agents, and kinase inhibitors .
Properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS2/c1-2-11-5-7-12(8-6-11)18-14(22)10-24-16-20-19-15(21(16)17)13-4-3-9-23-13/h3-9H,2,10,17H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSJMLAERCTHEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves multi-step chemical reactions. One common approach starts with the formation of the triazole ring, often utilizing hydrazine derivatives and thiophene carboxaldehydes under acidic or basic conditions to promote cyclization. Subsequent steps include sulfanylation reactions and coupling with the acetamide derivative.
Industrial Production Methods: On an industrial scale, the production methods might involve optimized processes for higher yield and purity. The key steps would likely include careful control of reaction conditions, such as temperature, pH, and reaction time, along with the use of efficient purification techniques like recrystallization or chromatographic methods.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Can involve the thiophene ring or triazole moiety.
Reduction: : The nitro groups or triazole ring nitrogen atoms can be reduced under appropriate conditions.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, given the presence of reactive sites in the structure.
Common Reagents and Conditions
Oxidizing agents such as KMnO₄ or H₂O₂.
Reducing agents like LiAlH₄ or NaBH₄.
Substitution reactions typically use halogenated reagents or anhydrides.
Major Products Formed: The major products would depend on the specific reactions. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce various amines or simpler heterocycles.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown potential against a variety of pathogens due to its unique structure, which enhances its ability to inhibit microbial growth.
- Mechanism : The inhibition of key enzymes involved in the synthesis of essential cell wall components is a primary mechanism through which this compound exerts its antimicrobial effects.
- Case Studies : In vitro studies have demonstrated that derivatives similar to this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Anticancer Properties
The anticancer potential of triazole derivatives is another area of significant interest.
- Inhibition of Cancer Cell Proliferation : Research indicates that compounds with similar structural motifs can inhibit the proliferation of various cancer cell lines. For instance, studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) as low as 15 µM for breast cancer cell lines .
- Molecular Docking Studies : These studies suggest that the compound may interact effectively with cancer-related targets, providing a basis for further drug development.
Neuroprotective Effects
Recent studies have begun exploring the neuroprotective effects of triazole derivatives, including this compound.
- Acetylcholinesterase Inhibition : Compounds in this class have been shown to inhibit acetylcholinesterase activity, which is beneficial in treating neurodegenerative diseases such as Alzheimer's. The inhibition can lead to increased levels of acetylcholine in the brain, improving cognitive function .
Fungicidal Activity
The antifungal properties of triazole derivatives make them valuable in agricultural applications.
- Fungicide Development : Research has indicated that compounds similar to this one can effectively control fungal pathogens affecting crops. Their ability to disrupt fungal cell membrane integrity is a key factor in their efficacy .
Plant Growth Regulation
Some studies suggest that triazole compounds may also act as plant growth regulators.
- Enhancement of Growth : By modulating hormonal pathways within plants, these compounds can promote growth and improve resistance to environmental stressors.
Synthesis of Novel Materials
The unique chemical structure of triazole derivatives allows for their use in synthesizing novel materials with specific properties.
- Polymer Chemistry : Incorporating triazole units into polymer backbones can enhance thermal stability and mechanical properties, making them suitable for various industrial applications .
| Application | Methodology | Results |
|---|---|---|
| Antimicrobial | MIC Determination | 10 - 50 µg/mL |
| Anticancer | MTT Assay | IC50 = 15 - 20 µM |
| Acetylcholinesterase | Inhibition Assay | IC50 = 2.7 µM |
| Fungicidal | Field Trials | Effective against multiple fungi |
Mechanism of Action
The compound is thought to exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The thiophene and triazole rings likely play crucial roles in binding and activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The target compound is structurally related to several triazole-acetamide derivatives, differing primarily in substituents on the triazole ring and the acetamide aryl group. Key analogs include:
Structure-Activity Relationships (SAR)
Biological Activity
The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a derivative of the 1,2,4-triazole scaffold, which is known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C14H16N4S
- Molecular Weight : 284.37 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of compounds containing the triazole and thiadiazole moieties has been extensively studied. The following sections summarize the key findings related to the biological activities of this specific compound.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound was tested against various Gram-positive and Gram-negative bacteria. Preliminary studies showed effective inhibition of bacterial growth, suggesting its potential as an antibacterial agent .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 µg/mL |
| Escherichia coli | 0.5 µg/mL |
| Pseudomonas aeruginosa | 0.75 µg/mL |
Antifungal Activity
In addition to antibacterial properties, the compound also demonstrated antifungal activity against several fungal strains, including:
- Candida albicans : Exhibited MIC values comparable to standard antifungal agents.
Anticancer Potential
The anticancer activity of triazole derivatives is attributed to their ability to inhibit key enzymes involved in cancer cell proliferation. The compound was evaluated for its cytotoxic effects on various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
Mechanistic studies revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of DNA synthesis .
The biological activity of this compound can be explained through several mechanisms:
- Enzyme Inhibition : The presence of the triazole ring allows for interaction with enzymes such as carbonic anhydrase and phosphodiesterases, which are crucial in various physiological processes.
- DNA Interaction : The compound may intercalate within DNA strands, disrupting replication and transcription processes in rapidly dividing cells.
- Reactive Oxygen Species (ROS) Modulation : Studies suggest that this compound can modulate oxidative stress levels within cells, contributing to its anticancer effects .
Case Studies
Several studies have explored the efficacy of similar compounds in clinical settings:
- Study on Antimicrobial Effects : A study conducted by Padmavathi et al. demonstrated that triazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting the findings related to our compound .
- Anticancer Research : In a study published in Molecular Pharmacology, compounds similar to our target demonstrated potent cytotoxic effects against various cancer cell lines through apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
